molecular formula C12H24N2O2 B597713 (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate CAS No. 1357600-61-3

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B597713
CAS No.: 1357600-61-3
M. Wt: 228.336
InChI Key: MNJCZOJFFXXZKR-SECBINFHSA-N
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Description

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 4-position, and two methyl groups at the 3-position. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol (CAS: 1357600-60-2, enantiomer data from ). The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes. This compound is widely used as a building block in pharmaceutical synthesis, particularly for drugs targeting central nervous system (CNS) disorders or protease inhibitors.

Properties

IUPAC Name

tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCZOJFFXXZKR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rh-Catalyzed Asymmetric Reductive Heck Reaction

A landmark method for constructing enantioenriched 3-piperidines involves Rh-catalyzed asymmetric reductive Heck reactions, as demonstrated by Gonzalez et al.. This three-step protocol enables the synthesis of (R)-configured piperidines via:

  • Partial reduction of pyridine : Pyridine derivatives are hydrogenated to dihydropyridines.

  • Asymmetric carbometalation : A Rh/(R)-BINAP or analogous chiral ligand system facilitates the addition of aryl/vinyl boronic acids to dihydropyridines, establishing the stereocenter.

  • Final reduction : The resulting tetrahydropyridine is reduced to the piperidine.

For (R)-tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, the dihydropyridine intermediate undergoes carbometalation with tert-butyl boronic acid derivatives. Deuterium labeling studies confirm the absence of 1,4-Rh shifts in piperidine systems, ensuring stereochemical fidelity.

Optimization Data:

ParameterConditionsYield (%)ee (%)
Ligand(R)-BINAP8696
SolventTHF/H₂O (9:1)8294
Temperature60°C7892

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 4-amino-3,3-dimethylpiperidine is resolved using chiral acids (e.g., L-tartaric acid) to separate (R) and (S)-enantiomers. Subsequent Boc protection yields the target compound.

Example Protocol:

  • Resolution : Racemic amine (10 mmol) and L-tartaric acid (10 mmol) in ethanol are crystallized at 4°C, yielding (R)-amine tartrate.

  • Boc Protection : The free amine is treated with Boc₂O (1.1 eq) in THF/NaHCO₃(aq), yielding this compound.

Performance Metrics:

StepYield (%)Purity (HPLC)
Resolution4598.5
Boc Protection9299.2

Asymmetric Hydrogenation of Ketone Precursors

Enantioselective Reduction

A prochiral ketone precursor, tert-butyl 4-oxo-3,3-dimethylpiperidine-1-carboxylate, undergoes asymmetric hydrogenation using Ru-(S)-BINAP catalysts. The reaction proceeds via dynamic kinetic resolution, affording the (R)-amine with high enantiomeric excess.

Key Data:

CatalystPressure (bar)ee (%)
Ru-(R)-BINAP5098
Ru-(S)-SynPhos5095

Boc Protection Strategies

Amine Protection

The Boc group is introduced using Boc₂O under Schotten-Baumann conditions. Optimal yields (90–95%) are achieved in THF/water mixtures with NaHCO₃ as base.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Catalytic CarbometalationHigh ee, scalableRequires specialized ligands
Chiral ResolutionLow cost, simple setupLow yield, multiple steps
Asymmetric HydrogenationBroad substrate toleranceHigh-pressure equipment needed

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions.

Scientific Research Applications

®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 3- and 4-positions of the piperidine ring, affecting physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Physical State Key Features
(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (Target) 4-NH₂, 3,3-(CH₃)₂ 228.33 Solid (min 97% purity) Chiral center (R-configuration), high steric hindrance at 3-position
(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate 4-NH₂, 3,3-(CH₃)₂ 228.33 Solid (min 97% purity) Enantiomer of target; stereochemistry impacts receptor binding
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) 4-NH₂, 4-(pyridin-3-yl) Not reported Light yellow solid Pyridinyl group introduces aromaticity; potential for metal coordination
(3R,4R)-rel-Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate 4-NH₂, 3-OH Not reported Not reported Hydroxyl group enhances hydrophilicity; possible hydrogen-bonding interactions
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) 284.45 (calculated) Not reported Long alkyl chain increases lipophilicity; suited for lipid-rich environments
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 4-Ph, 3-COOH 305.37 Not reported Carboxylic acid enables salt formation; distinct reactivity in coupling reactions

Industrial and Pharmaceutical Use

  • The target compound’s stability and modular structure make it a preferred intermediate in multi-step syntheses. For example, tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate’s lipophilicity suggests utility in lipid-soluble drug formulations .

Biological Activity

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, also known by its CAS number 1357600-61-3, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.34 g/mol
  • IUPAC Name : tert-butyl (R)-4-amino-3,3-dimethylpiperidine-1-carboxylate
  • CAS Number : 1357600-61-3

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate various signaling pathways that are crucial for cellular functions.

Key Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Cell Cycle Modulation : Studies suggest it could induce cell cycle arrest in cancer cells, promoting apoptosis through mechanisms such as caspase activation and PARP cleavage.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
Anticancer ActivityInduces apoptosis in cancer cell lines through caspase activation.
Neuroprotective EffectsPotential modulation of neurotransmitter systems may offer neuroprotection.
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways.

Anticancer Research

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of caspases -3 and -7, leading to programmed cell death. The compound was shown to cause G2/M phase arrest in the cell cycle, suggesting its potential as an anticancer agent .

Neuropharmacological Studies

Research indicates that this compound may influence the central nervous system by modulating neurotransmitter levels. Its ability to interact with serotonin and dopamine receptors has been investigated for potential antidepressant effects .

Q & A

Basic Question: What are the optimal synthetic routes for (R)-tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, and how do reaction conditions influence yield and stereochemical purity?

Methodological Answer:
The synthesis typically involves multi-step processes, including ring formation, functional group protection, and chiral resolution. A common approach starts with piperidine derivatives, where the tert-butyl carbamate group is introduced via nucleophilic substitution or coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are critical. Key parameters include:

  • Temperature : Lower temperatures (0–20°C) minimize side reactions during carbamate formation .
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity in Boc protection steps .
  • Catalysts : DMAP or triethylamine accelerates carbamate coupling .

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